molecular formula C25H17N3OS2 B4628281 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide

Cat. No. B4628281
M. Wt: 439.6 g/mol
InChI Key: NQDIQAYTOGDUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide, commonly known as BTA-EG6, is a novel small molecule that has gained significant attention in the scientific community. BTA-EG6 is a fluorescent probe that has been used as a tool for monitoring protein-protein interactions and various biochemical processes.

Scientific Research Applications

Antitumor Properties

Benzothiazole derivatives, including compounds similar to "N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide," have shown potent antitumor activity. One study highlighted the role of Cyp1A1 in modulating the antitumor properties of a novel agent, 2-(4-amino-3-methylphenyl)benzothiazole, in human breast cancer cells, emphasizing the importance of selective metabolism in its antitumor profile (Chua et al., 2000). Additionally, synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against some cancer cell lines, indicating the potential of benzothiazole compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Activities

Another research avenue explores the antimicrobial and antifungal potential of benzothiazole derivatives. A study on the synthesis, characterization, molecular docking, biological activity, and density functional theory studies of novel 1,4‐naphthoquinone derivatives and their metal complexes, including benzothiazole ligands, revealed varied antibacterial activities against clinically isolated bacterial strains (Ekennia et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibition properties. Experimental and theoretical studies demonstrated the effectiveness of benzothiazole derivatives as corrosion inhibitors for carbon steel in an acidic environment, showing that these compounds can provide significant protection against corrosion (Hu et al., 2016).

properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3OS2/c29-23(20-12-6-8-16-7-1-2-11-19(16)20)28-25(30)26-18-10-5-9-17(15-18)24-27-21-13-3-4-14-22(21)31-24/h1-15H,(H2,26,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDIQAYTOGDUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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